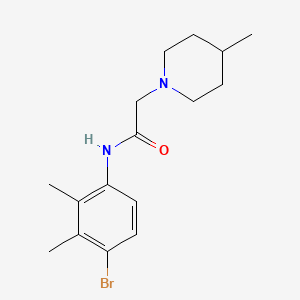
N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
Übersicht
Beschreibung
N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as BRD4591, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including as a tool for studying the function of certain proteins in the body. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the study of the function of certain proteins in the body. This compound has been shown to selectively inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, researchers can study the effects on gene expression and potentially develop new treatments for diseases that involve dysregulation of gene expression.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the selective inhibition of the protein BRD4. This protein is involved in the regulation of gene expression, and its inhibition can lead to changes in gene expression patterns. By selectively inhibiting this protein, researchers can study the effects on gene expression and potentially develop new treatments for diseases that involve dysregulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide are still being studied. However, it has been shown to selectively inhibit the activity of the protein BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, researchers can study the effects on gene expression and potentially develop new treatments for diseases that involve dysregulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide in lab experiments is its selective inhibition of the protein BRD4. This allows researchers to study the effects on gene expression and potentially develop new treatments for diseases that involve dysregulation of gene expression. However, one limitation of using this compound is that its effects on other proteins and cellular processes are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is in the development of new treatments for diseases that involve dysregulation of gene expression. Another area of interest is in the study of the compound's effects on other proteins and cellular processes. Additionally, researchers may investigate the potential use of this compound in combination with other drugs or therapies. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-2,3-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-11-6-8-19(9-7-11)10-16(20)18-15-5-4-14(17)12(2)13(15)3/h4-5,11H,6-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFYHLNFUHLHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C(=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-fluorophenoxy)butanoyl]pyrrolidine](/img/structure/B4655456.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655461.png)
![9-ethyl-3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4655479.png)
![3-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4655493.png)

![5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655505.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4655512.png)
![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4655518.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4655523.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B4655544.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4655551.png)
![2-(1H-indol-3-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B4655558.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4655566.png)
![2-{4-[(2-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4655572.png)